molecular formula C14H11F2NO B3342002 4-Fluoro-N-(3-fluorobenzyl)benzamide CAS No. 1183480-50-3

4-Fluoro-N-(3-fluorobenzyl)benzamide

Cat. No. B3342002
CAS RN: 1183480-50-3
M. Wt: 247.24 g/mol
InChI Key: VPSWXZPCVRNTOA-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3-fluorobenzyl)benzamide is a chemical compound with the molecular formula C14H11F2NO . It has a molecular weight of 247.24 .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-N-(3-fluorobenzyl)benzamide consists of a benzamide core with fluorine atoms attached to the benzene rings .


Physical And Chemical Properties Analysis

4-Fluoro-N-(3-fluorobenzyl)benzamide has a molecular formula of C14H11F2NO and a molecular weight of 247.24 . More detailed physical and chemical properties are not available in the current resources.

Safety and Hazards

While specific safety data for 4-Fluoro-N-(3-fluorobenzyl)benzamide is not available, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, ensuring adequate ventilation, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-fluoro-N-[(3-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c15-12-6-4-11(5-7-12)14(18)17-9-10-2-1-3-13(16)8-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSWXZPCVRNTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N-(3-fluorobenzyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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